3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15624817
Molecular Formula: C20H18N4O3S2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O3S2 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H18N4O3S2/c1-2-8-21-17-14(18(25)23-9-4-3-7-16(23)22-17)11-15-19(26)24(20(28)29-15)12-13-6-5-10-27-13/h3-7,9-11,21H,2,8,12H2,1H3/b15-11- |
| Standard InChI Key | KXVOWCBNPXDEMK-PTNGSMBKSA-N |
| Isomeric SMILES | CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
| Canonical SMILES | CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Introduction
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule with potential applications in medicinal chemistry. It is characterized by a fused pyrido[1,2-a]pyrimidine core, functionalized with a thiazolidinone moiety and a furylmethyl substituent. Such structural features are often associated with biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Features
The compound's structure includes:
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A pyrido[1,2-a]pyrimidinone scaffold, which is known for its pharmacological relevance.
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A thiazolidinone ring, containing sulfur and oxygen atoms that contribute to its chemical reactivity.
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A furylmethyl group, which enhances lipophilicity and may influence its binding affinity to biological targets.
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A propylamino substituent, which introduces basicity and potential for hydrogen bonding.
These features make the compound an interesting candidate for drug discovery.
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the thiazolidinone ring: Starting from thiourea derivatives and furfural derivatives under cyclization conditions.
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Pyrido[1,2-a]pyrimidine construction: Using condensation reactions involving appropriate precursors such as aminopyrimidines.
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Functionalization: Incorporating the propylamino group via alkylation or reductive amination.
These steps are optimized to ensure high yield and purity of the final product.
Analytical Characterization
The compound's structure can be confirmed using:
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Nuclear Magnetic Resonance (NMR): and spectra provide insights into hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups like , , and .
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Elemental Analysis: Verifies the molecular formula.
Biological Activity
Preliminary studies suggest that compounds with similar scaffolds exhibit:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes.
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Anti-inflammatory Properties: Likely mediated by inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.
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Anticancer Potential: Through interaction with DNA or inhibition of kinases.
Further in vitro and in vivo studies are necessary to confirm these activities for this specific compound.
Molecular Docking Studies
Molecular docking simulations reveal potential binding interactions between the compound and biological targets:
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The thiazolidinone ring interacts with active site residues via hydrogen bonding.
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The furylmethyl group enhances binding through hydrophobic interactions.
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The propylamino group contributes to electrostatic stabilization.
These findings suggest that the compound could serve as a lead molecule for drug development.
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